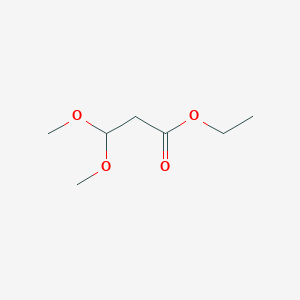










|
REACTION_CXSMILES
|
S(O)(O)(=O)=O.[NH2:6][C:7]1[NH:8][CH:9]=[CH:10][N:11]=1.CO[CH:14](OC)[CH2:15][C:16](OCC)=O.N1CCCCC1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C([O-])([O-])=O.[K+].[K+].O=P(Cl)(Cl)[Cl:49]>CCO>[Cl:49][C:14]1[N:8]2[CH:9]=[CH:10][N:11]=[C:7]2[N:6]=[CH:16][CH:15]=1 |f:0.1,4.5,6.7.8|
|


|
Name
|
|
|
Quantity
|
0.264 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(O)O.NC=1NC=CN1
|
|
Name
|
|
|
Quantity
|
0.296 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CC(=O)OCC)OC
|
|
Name
|
|
|
Quantity
|
5 μL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
|
Name
|
|
|
Quantity
|
15 mg
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
0.415 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the flask is heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 6 h
|
|
Duration
|
6 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction is heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction is then concentrated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
the residue is triturated with CHCl3 (10 mL)
|
|
Type
|
CONCENTRATION
|
|
Details
|
again concentrated to dryness
|
|
Type
|
CONCENTRATION
|
|
Details
|
At RT, the reaction is concentrated to dryness
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in CH2Cl2
|
|
Type
|
WASH
|
|
Details
|
washed with NaHCO3 (sat.)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic solution is dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified via silica gel chromatography
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |